molecular formula C16H12N2O3 B4927254 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]

1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]

Cat. No. B4927254
M. Wt: 280.28 g/mol
InChI Key: PXQIWRIRWKSFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone], also known as MITMPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. This complexation can lead to the inhibition of metal-dependent enzymes, such as those involved in oxidative stress and inflammation. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. In animal models, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is its stability in organic solvents, which makes it suitable for use in various experimental conditions. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has a relatively low toxicity profile, which makes it safe for use in animal models. However, one limitation of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the study of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]. One direction is the development of new synthetic methods for 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] and its derivatives. Another direction is the investigation of the molecular mechanisms underlying the antioxidant, anti-inflammatory, and anticancer effects of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]. Additionally, the use of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] as a probe for the detection of metal ions in biological and environmental samples is an area of future research. Finally, the development of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]-based materials for various applications, such as drug delivery and catalysis, is an area of future research.

Synthesis Methods

1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] can be synthesized by reacting 2-methoxybenzohydrazide with 1,2,3-indanetrione in the presence of acetic acid. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to have antioxidant, anti-inflammatory, and anticancer properties. In materials science, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. In analytical chemistry, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been used as a chelating agent for the determination of metal ions in environmental and biological samples.

properties

IUPAC Name

2-[(2-methoxyphenyl)hydrazinylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-21-13-9-5-4-8-12(13)17-18-14-15(19)10-6-2-3-7-11(10)16(14)20/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQIWRIRWKSFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyphenyl)hydrazinylidene]indene-1,3-dione

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